molecular formula C20H24N2O2 B2999995 N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide CAS No. 329219-60-5

N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide

Cat. No.: B2999995
CAS No.: 329219-60-5
M. Wt: 324.424
InChI Key: RIDMHWOJDYAZJX-UHFFFAOYSA-N
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Description

N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a diphenylethanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide typically involves the reaction of 2,2-diphenylethanoyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the carbonyl group in the diphenylethanamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may vary, but common reagents include alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the diphenylethanamide moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The diphenylethanamide moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2-Morpholin-4-ylethyl)-2,2-diphenylacetamide
  • N-(2-Morpholin-4-ylethyl)-2,2-diphenylpropionamide

Comparison: N-(2-Morpholin-4-ylethyl)-2,2-diphenylethanamide is unique due to its specific structural features, such as the ethyl chain connecting the morpholine ring to the diphenylethanamide moiety. This structure may confer distinct chemical and biological properties compared to similar compounds, potentially leading to different reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(21-11-12-22-13-15-24-16-14-22)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMHWOJDYAZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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